molecular formula C8H8O4 B140586 2,4-Dihydroxyphenylacetic acid CAS No. 614-82-4

2,4-Dihydroxyphenylacetic acid

Cat. No.: B140586
CAS No.: 614-82-4
M. Wt: 168.15 g/mol
InChI Key: FSQDURCMBCGCIK-UHFFFAOYSA-N
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Description

2,4-Dihydroxyphenylacetic acid is an organic compound with the molecular formula C8H8O4. It is a derivative of phenylacetic acid, characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2 and 4 positions. This compound is known for its role in various biochemical processes and its presence in certain natural products.

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxyphenylacetic acid interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of dopamine, involving enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . These interactions contribute to its role in various biochemical reactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to interact with an Fe-S center, which plays an important role for the glutamate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role .

Metabolic Pathways

This compound is involved in the metabolic pathways of dopamine . It interacts with enzymes such as MAO and COMT in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important areas of study. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxyphenylacetic acid can be achieved through several methods. One common approach involves the reaction of m-bromophenol with glyoxalic acid under controlled conditions. This method typically requires the use of a catalyst and specific reaction temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced chemical reactors and continuous flow systems. These methods allow for the precise control of reaction parameters, leading to efficient and scalable production. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,4-Dihydroxyphenylacetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxyphenylacetic acid is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and interactions with enzymes. This distinct structure allows it to participate in unique biochemical pathways and makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQDURCMBCGCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060635
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-82-4
Record name 2,4-Dihydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIHYDROXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHB7I6AA5X
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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